4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both a chloro and a boronic ester group in the molecule makes it a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with various organic substrates in synthetic chemistry.
Mode of Action
This compound is likely to act as a reagent in organic synthesis, particularly in cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a transition metal catalyst, facilitating the transfer of its organic group to another molecule .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 4-chloro-2-pyridylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Starting Materials: 4-chloro-2-pyridylboronic acid, pinacol, base (e.g., potassium carbonate).
Reaction Conditions: The reaction is conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The starting materials are mixed in the solvent, and the mixture is heated to the desired temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles (e.g., amines, thiols), organic solvent, elevated temperatures.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Boronic acid or borate ester.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used to create bioconjugates for studying biological processes and developing diagnostic tools.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a chloro and a boronic ester group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules, providing versatility that similar compounds may lack.
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWLVSGDPGRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655153 | |
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204600-17-8 | |
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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